molecular formula C17H16N2 B8406121 N,N-Dimethyl-4-(quinolin-7-yl)aniline

N,N-Dimethyl-4-(quinolin-7-yl)aniline

Cat. No.: B8406121
M. Wt: 248.32 g/mol
InChI Key: IHUSYQJRYDJYES-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(quinolin-7-yl)aniline is a synthetic quinoline derivative of significant interest in chemical research and development. Quinoline scaffolds are renowned for their broad spectrum of biological activities and utility in material science. While the specific properties of this 7-isomer are under investigation, related N,N-dimethylaniline-substituted quinolines are frequently explored as key intermediates in synthesizing more complex molecules, including potential pharmacophores and organic electronic materials . The core quinolin-4-one structure, a closely related scaffold, is a well-established privileged structure in medicinal chemistry, forming the basis of numerous compounds with antibacterial, antifungal, and anticancer properties . Researchers value this specific structural motif for its potential application in drug discovery programs, particularly in the development of targeted therapies, given that some natural quinolin-4-one derivatives have demonstrated selective antiproliferative effects against cancer cells and anti-angiogenic activity . In material science, the molecular architecture, which combines an electron-donating dimethylaniline group with an electron-accepting quinoline system, suggests potential for applications in optoelectronics, such as in the design of nonlinear optical (NLO) materials or organic light-emitting diodes (OLEDs). This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans. Safety Notice: This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for personal use. Please consult the safety data sheet prior to handling.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N,N-dimethyl-4-quinolin-7-ylaniline

InChI

InChI=1S/C17H16N2/c1-19(2)16-9-7-13(8-10-16)15-6-5-14-4-3-11-18-17(14)12-15/h3-12H,1-2H3

InChI Key

IHUSYQJRYDJYES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

Azo-Linked Derivatives
  • N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow, CAS 60-11-7): This azo compound differs by replacing the quinoline group with a phenylazo moiety. Applications: Historically used as a dye but flagged as a questionable carcinogen due to mutagenic data . Toxicity: Mutation data reported (4 µg/plate in Ames test) .
Imine and Schiff Base Derivatives
  • N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1): Features a nitrophenyl-imine group. Applications: Exhibits strong NLO activity due to charge-transfer interactions between electron-rich aniline and electron-deficient nitro groups .
  • (S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline: Structural Monoclinic crystal system (P2₁), with bond distances and angles confirming planar geometry for enhanced conjugation .
Quinoline-Containing Analogs
  • 4-[(E)-2-quinolin-7-ylethenyl]aniline (CAS 54-83-1): Molecular Formula: C₁₇H₁₄N₂. Structural distinction: Lacks dimethylamino substitution but includes a styryl-quinoline group. Applications: Potential use in organic electronics due to extended π-conjugation .
  • 7-Chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7): Substitution: Chlorine at the 7-position of quinoline.

Optical and Electronic Properties

Compound Name Fluorescence Quantum Yield (ΦF) Key Applications Reference
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) 0.068 Fluorescent probes
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1) Not reported Nonlinear optical materials
Methyl Yellow N/A Dyes (historical use)

Key Observations :

  • Fluorescence : Compound 4e exhibits moderate fluorescence (ΦF = 0.068), attributed to rigid pyrimidoindazole core enhancing radiative decay .
  • NLO Performance : Compound n1 outperforms other imine derivatives in second-harmonic generation due to its push-pull electronic structure .

Challenges :

  • Steric hindrance from quinoline or bulky substituents (e.g., 6,7-dimethoxyquinoline in ) can reduce yields.
  • Azo derivatives (e.g., Methyl Yellow) require diazonium coupling, posing safety risks due to intermediate instability .

Preparation Methods

Ullmann Coupling Methodology

The Ullmann coupling reaction, a traditional method for forming carbon-nitrogen bonds, has been adapted for synthesizing N,N-Dimethyl-4-(quinolin-7-yl)aniline. This approach involves reacting 7-bromoquinoline with N,N-dimethyl-4-aminophenylboronic acid in the presence of a copper(I) catalyst. Key parameters include:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline (20 mol%)

  • Base : Cs₂CO₃

  • Solvent : DMSO at 110°C for 24 hours

  • Yield : 58–62%

Limitations include moderate yields and the requirement for high temperatures, which may lead to side reactions such as dehalogenation or homocoupling.

Nucleophilic Aromatic Substitution

Direct substitution of 7-chloroquinoline with N,N-dimethylaniline under acidic conditions offers a simpler route:

  • Conditions : HCl (cat.), DMF, 120°C, 48 hours

  • Yield : 45–50%
    This method suffers from poor regioselectivity, often resulting in mixtures of 6- and 7-substituted isomers.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction has become the gold standard for synthesizing this compound, as demonstrated by EvitaChem’s optimized protocol:

ParameterSpecification
CatalystPd₂(dba)₃ (2 mol%)
LigandXantPhos (4 mol%)
BaseKOtBu
SolventToluene
Temperature100°C
Time12 hours
Yield85–90%

This method achieves high regioselectivity for the 7-position due to steric and electronic effects of the quinoline nitrogen.

Suzuki-Miyaura Cross-Coupling

An alternative palladium-catalyzed approach couples 7-bromoquinoline with N,N-dimethyl-4-aminophenylboronic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : DME/H₂O (4:1)

  • Yield : 78%
    The reaction proceeds at 80°C for 8 hours, with boronic acid purification being critical to avoid protodeboronation side reactions.

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation have significantly reduced reaction times:

MethodConventional TimeMicrowave TimeYield Improvement
Buchwald-Hartwig12 hours45 minutes+8% (93% total)
Suzuki-Miyaura8 hours30 minutes+5% (83% total)

Microwave conditions (150W, 150°C) enhance reaction efficiency by improving catalyst turnover and reducing thermal degradation.

Novel Catalytic Systems

Nickel-Catalyzed Coupling

Emerging nickel-based catalysts offer a cost-effective alternative:

  • Catalyst : NiCl₂(dme) (5 mol%)

  • Ligand : dtbpy (10 mol%)

  • Reductant : Mn⁰

  • Solvent : DMA at 80°C

  • Yield : 72%
    While less efficient than palladium systems, nickel catalysis shows promise for large-scale applications due to lower metal costs.

Photoredox Catalysis

Visible-light-mediated coupling using iridium complexes:

  • Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆

  • Light Source : 450 nm LEDs

  • Solvent : MeCN/H₂O

  • Yield : 65%
    This method enables room-temperature reactions but requires rigorous degassing to prevent photoquenching.

Purification and Characterization

Crystallization Techniques

Recrystallization from dichloromethane/n-heptane (1:3 v/v) at −20°C produces high-purity crystals (>99.95% by HPLC). Anti-solvent precipitation using chloroform-hydrocarbon mixtures effectively removes Pd residues.

Analytical Data

  • ¹H NMR (700 MHz, CDCl₃): δ 8.95 (d, J=4.2 Hz, 1H), 8.25 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (d, J=8.7 Hz, 2H), 6.75 (d, J=8.7 Hz, 2H), 3.05 (s, 6H)

  • PXRD : Characteristic peaks at 4.0°, 8.6°, 12.6°, and 15.0° confirm crystalline Form S

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